molecular formula C7H10F3NO2 B14022068 cis-2-(Trifluoromethyl)piperidine-4-carboxylic acid

cis-2-(Trifluoromethyl)piperidine-4-carboxylic acid

Cat. No.: B14022068
M. Wt: 197.15 g/mol
InChI Key: XSPFXDQSRCIVGC-CRCLSJGQSA-N
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Description

cis-2-(Trifluoromethyl)piperidine-4-carboxylic acid: is a chemical compound with the molecular formula C7H10F3NO2 and a molecular weight of 197.16 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethylation reagents under controlled conditions to achieve the desired stereochemistry .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction temperatures and pressures to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, cis-2-(Trifluoromethyl)piperidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. It may serve as a model compound for understanding the interactions of fluorinated molecules with biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its unique properties make it valuable for various applications, including as a precursor for the synthesis of active ingredients .

Mechanism of Action

The mechanism of action of cis-2-(Trifluoromethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: cis-2-(Trifluoromethyl)piperidine-4-carboxylic acid is unique due to its specific stereochemistry and the presence of the trifluoromethyl group on the piperidine ring. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H10F3NO2

Molecular Weight

197.15 g/mol

IUPAC Name

(2R,4S)-2-(trifluoromethyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C7H10F3NO2/c8-7(9,10)5-3-4(6(12)13)1-2-11-5/h4-5,11H,1-3H2,(H,12,13)/t4-,5+/m0/s1

InChI Key

XSPFXDQSRCIVGC-CRCLSJGQSA-N

Isomeric SMILES

C1CN[C@H](C[C@H]1C(=O)O)C(F)(F)F

Canonical SMILES

C1CNC(CC1C(=O)O)C(F)(F)F

Origin of Product

United States

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